N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide
Description
The compound features a fused pyrrolo[3,4-c]pyrazole core substituted at the 3-position with a 4-(4-methylpiperazin-1-yl)benzamide group and at the 5-position with a 2-methoxy-2-phenylacetyl moiety. The 4-methylpiperazine group enhances solubility and may influence binding interactions with kinase targets, while the 2-methoxy-2-phenylacetyl substituent introduces steric bulk and electronic modulation compared to simpler acyl groups .
Properties
IUPAC Name |
N-[5-(2-methoxy-2-phenylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFTZKGMDDZMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Multi-step Synthesis Using Glycine as Raw Material
Reference: Based on the method described in recent patent literature (2017), this route involves the following key steps:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Glycine derivatization | Esterification in ethanol with acid catalysts | >90% | Provides amino acid precursor |
| 2 | Addition to form intermediate | Nucleophilic addition with phenylacetyl chloride | Moderate | Forms phenylacetyl derivative |
| 3 | Protection of amino group | BOC or CBZ protection | High | Facilitates subsequent cyclization |
| 4 | Cyclization to heterocycle | Heating under reflux with dehydrating agents | >70% | Forms tetrahydropyrrolo[3,4-c]pyrazole core |
| 5 | Methoxy-phenylacetylation | Using methyl chloroformate or similar reagents | >80% | Introduces methoxy-phenylacetyl group |
| 6 | Amidation with benzoyl chloride | Base catalysis at room temperature | >85% | Forms benzamide linkage |
| 7 | Piperazine conjugation | Nucleophilic substitution with methylpiperazine | >75% | Final functionalization |
Advantages: Fewer reaction steps, high yields, cost-effective raw materials.
Route 2: Cyclization and Functionalization via Intermediate Pyrazole Derivatives
Reference: As per the synthesis of related pyrazole derivatives (from), this route involves:
- Synthesis of 4-(4-methylpiperazin-1-yl)benzamide precursor
- Cyclization with 2-methoxy-2-phenylacetyl derivatives
- Final coupling to form the target compound
- Amide coupling using carbodiimide reagents (e.g., EDCI or DCC)
- Heterocycle formation via cyclization under acidic or basic conditions
- Protection/deprotection steps to prevent side reactions
Reaction conditions: Typically performed at room temperature or slight heating, with purification via chromatography.
Reaction Conditions and Optimization
Notes on Purification and Characterization
- Purification : Typically via column chromatography, recrystallization, or preparative HPLC.
- Characterization : Confirmed through NMR (¹H, ¹³C), LC-MS, and X-ray crystallography to verify structure and stereochemistry.
Summary of Key Data and Yields
Chemical Reactions Analysis
Types of Reactions
Danusertib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Danusertib has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of aurora kinases and other related enzymes.
Biology: Employed in cell biology to investigate the role of aurora kinases in cell division and cancer progression.
Medicine: Under investigation in clinical trials for the treatment of various cancers, including leukemia and solid tumors.
Industry: Potential use in the development of new cancer therapies and as a lead compound for drug discovery
Mechanism of Action
Danusertib exerts its effects by inhibiting aurora kinases A, B, and C. These kinases are essential for various stages of cell division, including centrosome maturation, mitotic spindle formation, and chromosome segregation. By inhibiting these kinases, Danusertib disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). Additionally, Danusertib inhibits the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant, making it effective against certain types of leukemia .
Comparison with Similar Compounds
Key Implications :
- The 2-methoxy-2-phenylacetyl group in the target compound introduces greater steric hindrance and electron-donating methoxy groups compared to the benzoyl group in the reference compound. This may alter binding affinity and selectivity in kinase interactions.
Crystallographic and Physicochemical Properties
The reference compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:
- a = 5.32163(11) Å, b = 21.1878(5) Å, c = 16.4585(3) Å, β = 96.9378(17)°, V = 1842.16(7) ų .
- Hydrogen-bonding interactions (N–H···O, C–H···O) stabilize the crystal lattice, forming chains parallel to the [201] direction .
Research Findings and Implications
Structural Flexibility : The pyrrolo[3,4-c]pyrazole core accommodates diverse substituents, enabling tunable physicochemical and binding properties .
Crystallographic Trends : Bulky substituents (e.g., 2-methoxy-2-phenylacetyl) are predicted to reduce crystallinity compared to simpler acyl groups, impacting formulation strategies .
Kinase Inhibition : Piperazine-containing analogs show improved solubility and pharmacokinetics, critical for in vivo efficacy .
Biological Activity
N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide, also known as compound CAS 827318-97-8, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a tetrahydropyrrolo[3,4-c]pyrazole moiety and a piperazine group. The presence of these structural elements is believed to contribute to its biological properties.
Research indicates that this compound may act as an inhibitor of various kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can lead to significant effects on cell proliferation and survival. The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of pathways related to cancer cell growth and neurodegenerative diseases.
Inhibitory Effects on Kinases
The compound has shown promising results in inhibiting Aurora kinases, which are critical in cell division. A study demonstrated that similar compounds effectively inhibited the activity of Aurora kinase A (AURKA), leading to reduced proliferation in cancer cell lines such as MOLT-4 .
Cholinesterase Inhibition
Another area of interest is the compound's potential inhibitory effects on cholinesterase enzymes. Compounds with similar structures have demonstrated inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are important for neurotransmission . The IC50 values for these activities suggest that the compound may possess therapeutic potential in treating conditions like Alzheimer's disease.
Study 1: Aurora Kinase Inhibition
In a comparative study involving various compounds targeting AURKA, this compound was found to exhibit significant growth inhibition in trypanosome models. The effective concentration that inhibited cellular growth by 50% (EC50) was reported to be within the range of 500 nM .
Study 2: Neuroprotective Effects
In another study focused on neuroprotective properties, compounds related to this structure were evaluated for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could reduce cell death in models of neurodegeneration .
Data Summary
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit) in simulations .
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .
- Collaborative Validation : Share datasets with independent labs to confirm trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
